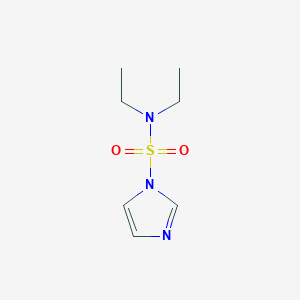

1-(Diethylsulfamoyl)imidazole

説明

1-(Diethylsulfamoyl)imidazole is a sulfonamide-functionalized imidazole derivative characterized by a diethylsulfamoyl group (-SO₂N(C₂H₅)₂) attached to the nitrogen atom of the imidazole ring. The diethylsulfamoyl group likely confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .

特性

分子式 |

C7H13N3O2S |

|---|---|

分子量 |

203.26 g/mol |

IUPAC名 |

N,N-diethylimidazole-1-sulfonamide |

InChI |

InChI=1S/C7H13N3O2S/c1-3-9(4-2)13(11,12)10-6-5-8-7-10/h5-7H,3-4H2,1-2H3 |

InChIキー |

DBVABCQDBPCMKS-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)S(=O)(=O)N1C=CN=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylsulfamoyl)imidazole typically involves the reaction of imidazole with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Imidazole+Diethylsulfamoyl chloride→1-(Diethylsulfamoyl)imidazole+HCl

Industrial Production Methods: Industrial production of 1-(Diethylsulfamoyl)imidazole may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: 1-(Diethylsulfamoyl)imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学的研究の応用

1-(Diethylsulfamoyl)imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 1-(Diethylsulfamoyl)imidazole involves its interaction with molecular targets such as enzymes and receptors. The diethylsulfamoyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of biological pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table compares 1-(Diethylsulfamoyl)imidazole with structurally related imidazole derivatives, emphasizing substituent variations and their implications:

| Compound Name | Substituent(s) | Key Structural Differences | Reported Properties/Applications | Reference |

|---|---|---|---|---|

| 1-(Diethylsulfamoyl)imidazole | Diethylsulfamoyl (-SO₂NEt₂) | Bulky sulfonamide with ethyl chains | Hypothetical enzyme inhibition, intermediate utility (inferred) | — |

| N,1-Dimethyl-1H-imidazole-4-sulfonamide | Methylsulfonamide (-SO₂NHCH₃) | Smaller sulfonamide group | Versatile reactivity; used in chemical synthesis and drug design | |

| 1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole | Difluoromethyl and sulfanyl | Dual fluorinated groups | Antifungal activity; agrochemical potential | |

| 1-[(2,5-Diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole | Aryl sulfonyl group | Bulky aromatic sulfonyl moiety | Unique chemical reactivity; research applications | |

| 1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide | Brominated alkyl chain | Bromine substituent on alkyl chain | Optimal chain length for stability/reactivity balance |

Key Observations:

- Electron-Withdrawing Effects : Sulfonamides and fluorinated groups (e.g., -CF₂-) increase electrophilicity, favoring nucleophilic substitution reactions .

- Biological Activity : Fluorinated and sulfanyl derivatives (e.g., ) exhibit antimicrobial and antifungal properties, while brominated alkyl chains () optimize pharmacokinetics .

Physicochemical Properties

- Solubility: Sulfonamide groups (e.g., -SO₂NMe₂) enhance water solubility compared to nonpolar substituents like alkyl halides (e.g., -Br in ) .

- Lipophilicity : Diethylsulfamoyl groups likely increase logP compared to methylsulfonamide analogues, balancing membrane permeability and solubility .

- Stability : Fluorinated derivatives () exhibit higher oxidative stability, while brominated compounds () may degrade under UV light .

生物活性

1-(Diethylsulfamoyl)imidazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, supported by data tables and case studies.

Synthesis of 1-(Diethylsulfamoyl)imidazole

1-(Diethylsulfamoyl)imidazole is synthesized through the reaction of imidazole with diethylsulfamoyl chloride. The process typically involves the following steps:

- Preparation of Imidazole : Imidazole is synthesized using standard methods involving the condensation of glyoxal and ammonium acetate.

- Reaction with Diethylsulfamoyl Chloride : The imidazole derivative is treated with diethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.

- Purification : The resulting product is purified through recrystallization or chromatography.

Biological Activities

The biological activities of 1-(Diethylsulfamoyl)imidazole have been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

1-(Diethylsulfamoyl)imidazole exhibits notable antimicrobial properties against a range of bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition zones, indicating strong antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Bacillus subtilis | 8 µg/mL | 25 |

This data suggests that the compound could be developed into an effective antibacterial agent.

Anti-inflammatory Activity

In vitro studies have shown that 1-(Diethylsulfamoyl)imidazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's mechanism appears to involve the downregulation of NF-κB signaling pathways.

- Case Study : A study involving J774 macrophages treated with various concentrations of 1-(Diethylsulfamoyl)imidazole revealed a dose-dependent decrease in nitric oxide production, a key mediator in inflammatory responses.

Anticancer Potential

Research has indicated that imidazole derivatives possess anticancer properties. Preliminary studies on 1-(Diethylsulfamoyl)imidazole have shown its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death, which is crucial for cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives like 1-(Diethylsulfamoyl)imidazole can be influenced by structural modifications.

- Substituents : The presence of diethylsulfamoyl groups enhances lipophilicity and bioavailability, contributing to improved biological activity compared to other imidazole derivatives lacking this moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。